

A Comparative Study: 2,3-Difluoro-4-hydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde

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Compound of Interest

Compound Name: 2,3-Difluoro-4-hydroxybenzaldehyde

Cat. No.: B1323130

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **2,3-Difluoro-4-hydroxybenzaldehyde** and 3,4-dihydroxybenzaldehyde, focusing on their physicochemical properties, synthesis, reactivity, and biological activities. This objective comparison is supported by available experimental data to aid researchers in selecting the appropriate molecule for their specific applications in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-Difluoro-4-hydroxybenzaldehyde** and 3,4-dihydroxybenzaldehyde is presented in Table 1. The introduction of two fluorine atoms in **2,3-Difluoro-4-hydroxybenzaldehyde** significantly increases its molecular weight and is expected to alter its electronic properties, polarity, and lipophilicity compared to 3,4-dihydroxybenzaldehyde.

Table 1: Comparison of Physicochemical Properties

Property	2,3-Difluoro-4-hydroxybenzaldehyde	3,4-dihydroxybenzaldehyde (Protocatechuic aldehyde)
Molecular Formula	C ₇ H ₄ F ₂ O ₂	C ₇ H ₆ O ₃
Molecular Weight	158.10 g/mol	138.12 g/mol [1][2]
Appearance	Cream or pink powder	Yellowish crystalline powder or needles[2]
Melting Point	138.0-145.0 °C	152–154 °C[2]
Solubility	Data not available	Slightly soluble in water; Soluble in ethanol, methanol, acetone, and ether[2]
pKa	Data not available	7.46 (Strongest Acidic)[3]
LogP	Data not available	0.89[3]
CAS Number	676500-39-3	139-85-5[2]

Synthesis and Reactivity

2.1. Synthesis

- **2,3-Difluoro-4-hydroxybenzaldehyde**: Detailed experimental protocols for the synthesis of **2,3-Difluoro-4-hydroxybenzaldehyde** are not extensively reported in publicly available literature. However, general synthetic strategies for fluorinated aromatic aldehydes may involve the formylation of corresponding fluorinated phenols or the oxidation of fluorinated benzyl alcohols.
- **3,4-dihydroxybenzaldehyde**: Several methods for the synthesis of 3,4-dihydroxybenzaldehyde have been reported. A common approach involves the condensation reaction of catechol and glyoxylic acid to produce 3,4-dihydroxymandelic acid, which is then subjected to oxidative decarboxylation to yield the final product.[4][5] Another method involves the bromination of p-hydroxybenzaldehyde followed by hydrolysis in an ionic liquid. [6]

2.2. Reactivity

- **2,3-Difluoro-4-hydroxybenzaldehyde**: The reactivity of **2,3-Difluoro-4-hydroxybenzaldehyde** is influenced by the electron-withdrawing nature of the two fluorine atoms and the presence of the hydroxyl and aldehyde groups. The fluorine atoms are expected to make the aromatic ring electron-deficient, potentially influencing its susceptibility to nucleophilic aromatic substitution. The aldehyde and hydroxyl groups can undergo typical reactions such as oxidation, reduction, and condensation.
- **3,4-dihydroxybenzaldehyde**: The catechol moiety in 3,4-dihydroxybenzaldehyde makes it susceptible to oxidation. The hydroxyl groups can be selectively protected to allow for reactions at the aldehyde group.^[7] The aldehyde group can participate in various condensation reactions.

Biological Activity: A Comparative Overview

While direct comparative experimental data for **2,3-Difluoro-4-hydroxybenzaldehyde** is limited, we can infer potential activities based on the known biological profile of 3,4-dihydroxybenzaldehyde and studies on other fluorinated benzaldehydes.

3.1. Antioxidant Activity

- **3,4-dihydroxybenzaldehyde**: This compound is a known antioxidant.^{[8][9]} Its catechol structure allows it to effectively scavenge free radicals. Experimental data from DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays can be used to quantify its antioxidant capacity.
- **2,3-Difluoro-4-hydroxybenzaldehyde**: The antioxidant activity of **2,3-Difluoro-4-hydroxybenzaldehyde** has not been extensively reported. The presence of electron-withdrawing fluorine atoms may influence the hydrogen-donating ability of the phenolic hydroxyl group, which is crucial for radical scavenging. Structure-activity relationship studies on fluorinated phenols suggest that the position and number of fluorine substituents can significantly impact antioxidant potential.^[10] Further experimental validation using assays like the DPPH assay is required to determine its specific antioxidant capacity.

3.2. Enzyme Inhibition

- **3,4-dihydroxybenzaldehyde:** This compound has been reported to be an effective inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[11] Its inhibitory activity makes it a compound of interest for applications in cosmetics and as a treatment for hyperpigmentation disorders.
- **2,3-Difluoro-4-hydroxybenzaldehyde:** Direct experimental data on the enzyme inhibitory activity of **2,3-Difluoro-4-hydroxybenzaldehyde** is not readily available. However, studies on other fluorinated benzaldehydes have shown that they can inhibit tyrosinase. The position of the fluorine atom on the benzaldehyde ring has been shown to influence the inhibitory potency, with para-substituted fluorobenzaldehydes generally exhibiting stronger inhibition than ortho- or meta-substituted isomers.[4] The presence of two fluorine atoms at the 2 and 3 positions could potentially modulate its interaction with the active site of enzymes like tyrosinase.

Experimental Protocols

4.1. DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

- **Preparation of DPPH Solution:** Prepare a 0.1 mM solution of DPPH in methanol.
- **Sample Preparation:** Dissolve the test compound (**2,3-Difluoro-4-hydroxybenzaldehyde** or 3,4-dihydroxybenzaldehyde) and a standard antioxidant (e.g., ascorbic acid) in methanol to create a series of concentrations.
- **Reaction:** In a 96-well plate, add 100 μ L of the DPPH solution to 100 μ L of each sample concentration. A control well should contain 100 μ L of DPPH solution and 100 μ L of methanol.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance at 517 nm using a microplate reader.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

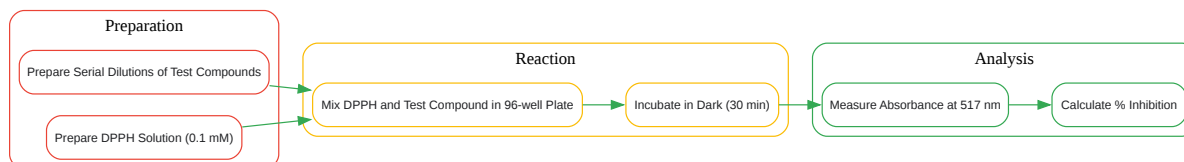
4.2. Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzyme tyrosinase.

- Reagents:
 - Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).
 - L-DOPA solution (2.5 mM in phosphate buffer, pH 6.8).
 - Test compound and a known inhibitor (e.g., kojic acid) dissolved in a suitable solvent (e.g., DMSO).
- Procedure:
 - In a 96-well plate, add 40 µL of the test compound solution at various concentrations.
 - Add 80 µL of phosphate buffer (pH 6.8) and 40 µL of the tyrosinase solution to each well.
 - Pre-incubate the plate at 25°C for 10 minutes.
 - Initiate the reaction by adding 40 µL of the L-DOPA solution.
 - Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.
- Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Activity of Control - Activity of Sample) / Activity of Control] x 100 where activity is the rate of change in absorbance.

Visualizations

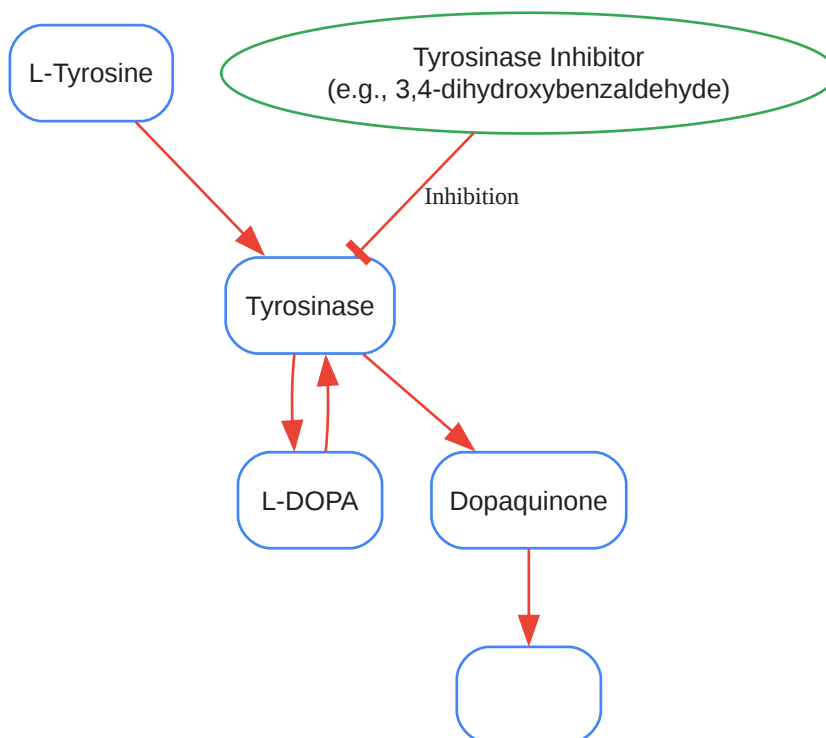
Experimental Workflow for Antioxidant Activity Screening



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Caption: Workflow for DPPH Radical Scavenging Assay.

Signaling Pathway Inhibition by Tyrosinase Inhibitors



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Caption: Inhibition of the Melanin Synthesis Pathway.

Conclusion

3,4-dihydroxybenzaldehyde is a well-characterized compound with established antioxidant and enzyme inhibitory properties. In contrast, **2,3-Difluoro-4-hydroxybenzaldehyde** represents a structurally related molecule with potentially altered biological activities due to the presence of fluorine atoms. While direct experimental data for the fluorinated analog is scarce, the provided comparative framework and experimental protocols offer a foundation for researchers to conduct further investigations. The synthesis and evaluation of the biological activities of **2,3-Difluoro-4-hydroxybenzaldehyde** are warranted to fully elucidate its potential in drug discovery and other applications. The electron-withdrawing nature of the fluorine atoms may lead to unique reactivity and biological interactions that differ significantly from its non-fluorinated counterpart.

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